molecular formula C13H9N5 B273641 2-Amino-4-anilino-3,5-pyridinedicarbonitrile

2-Amino-4-anilino-3,5-pyridinedicarbonitrile

Cat. No. B273641
M. Wt: 235.24 g/mol
InChI Key: AWJHJUOKLQXSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-anilino-3,5-pyridinedicarbonitrile, also known as APY, is a heterocyclic compound with potential therapeutic applications. It belongs to the class of pyridine derivatives and has a molecular formula of C17H12N6. APY has been extensively studied for its ability to inhibit various protein kinases, making it a promising candidate for the treatment of cancer and other diseases.

Mechanism of Action

2-Amino-4-anilino-3,5-pyridinedicarbonitrile inhibits protein kinases by binding to the ATP-binding site, preventing the transfer of phosphate groups to substrate proteins. This leads to the inhibition of downstream signaling pathways, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects
2-Amino-4-anilino-3,5-pyridinedicarbonitrile has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. 2-Amino-4-anilino-3,5-pyridinedicarbonitrile has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-Amino-4-anilino-3,5-pyridinedicarbonitrile is its ability to inhibit multiple protein kinases, making it a versatile tool for studying various cellular processes. However, 2-Amino-4-anilino-3,5-pyridinedicarbonitrile's specificity for certain protein kinases may also limit its use in certain experiments. Additionally, the potential cytotoxicity of 2-Amino-4-anilino-3,5-pyridinedicarbonitrile may also need to be considered when designing experiments.

Future Directions

Future research on 2-Amino-4-anilino-3,5-pyridinedicarbonitrile could focus on its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Further studies could also investigate the potential use of 2-Amino-4-anilino-3,5-pyridinedicarbonitrile in combination with other drugs or therapies to increase its efficacy. Additionally, the development of more specific 2-Amino-4-anilino-3,5-pyridinedicarbonitrile analogs could lead to improved therapeutic options with fewer side effects.

Synthesis Methods

The synthesis of 2-Amino-4-anilino-3,5-pyridinedicarbonitrile involves a multi-step process that begins with the condensation of 2-aminonicotinic acid with aniline. The resulting intermediate is then reacted with cyanogen bromide to form the final product. The synthesis of 2-Amino-4-anilino-3,5-pyridinedicarbonitrile has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-Amino-4-anilino-3,5-pyridinedicarbonitrile has been shown to inhibit several protein kinases, including JAK2, FLT3, and SYK, which are involved in various cellular processes such as proliferation and differentiation. This makes 2-Amino-4-anilino-3,5-pyridinedicarbonitrile a promising candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders. 2-Amino-4-anilino-3,5-pyridinedicarbonitrile has also been shown to have antiviral activity against hepatitis C virus (HCV), making it a potential therapeutic option for HCV-infected patients.

properties

Product Name

2-Amino-4-anilino-3,5-pyridinedicarbonitrile

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

2-amino-4-anilinopyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H9N5/c14-6-9-8-17-13(16)11(7-15)12(9)18-10-4-2-1-3-5-10/h1-5,8H,(H3,16,17,18)

InChI Key

AWJHJUOKLQXSBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=NC=C2C#N)N)C#N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC=C2C#N)N)C#N

Origin of Product

United States

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